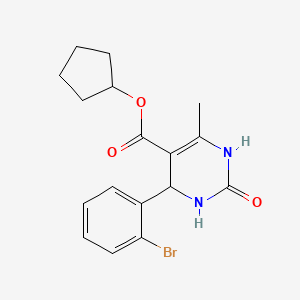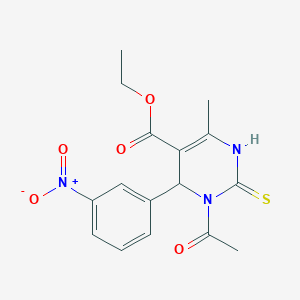
N-(3-nitrophenyl)-2-phenylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-2-phenylquinazolin-4-amine: is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core substituted with a phenyl group at the 2-position and a 3-nitrophenyl group at the N-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-2-phenylquinazolin-4-amine typically involves the condensation of 2-phenylquinazolin-4-amine with 3-nitrobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an appropriate solvent like dichloromethane or chloroform to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in N-(3-nitrophenyl)-2-phenylquinazolin-4-amine can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Reduction: 3-aminophenyl-2-phenylquinazolin-4-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-nitrophenyl)-2-phenylquinazolin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinazoline core can also interact with DNA or RNA, inhibiting their function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
2-phenylquinazolin-4-amine: Lacks the nitro group, resulting in different biological activities.
N-(4-nitrophenyl)-2-phenylquinazolin-4-amine: Similar structure but with the nitro group at the 4-position, leading to different reactivity and biological properties.
N-(3-aminophenyl)-2-phenylquinazolin-4-amine: The reduced form of N-(3-nitrophenyl)-2-phenylquinazolin-4-amine, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and biological activity. The combination of the quinazoline core with the nitro and phenyl substituents makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H14N4O2 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
N-(3-nitrophenyl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)16-10-6-9-15(13-16)21-20-17-11-4-5-12-18(17)22-19(23-20)14-7-2-1-3-8-14/h1-13H,(H,21,22,23) |
InChI-Schlüssel |
KBEUKMLEXDGSBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylphenyl)-N-[(1E)-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]amine](/img/structure/B11626074.png)
![6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B11626081.png)
![Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate](/img/structure/B11626084.png)
![furan-2-yl[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11626089.png)
![2,6,8-Trimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11626097.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626111.png)
![2-(isopropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626116.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626129.png)


![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626143.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626146.png)
![Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11626152.png)
